WL 47 - dimer is a compound that has garnered interest in the field of medicinal chemistry, particularly in the context of its potential applications in cancer treatment and other therapeutic areas. This compound is characterized by its unique structural properties and its ability to interact with biological targets. The classification of WL 47 - dimer falls under the category of synthetic organic compounds, specifically within the class of steroid dimers, which are derivatives formed by the dimerization of steroidal structures.
The synthesis of WL 47 - dimer typically involves several key methods that leverage organic transformation techniques. One notable approach is the use of olefin metathesis reactions, which allow for the formation of carbon-carbon bonds between steroid precursors. In a study focusing on testosterone derivatives, for instance, a five-step reaction sequence was employed to modify testosterone to yield key intermediates suitable for dimerization. The final dimerization step often utilizes catalysts such as the Hoveyda-Grubbs catalyst, which facilitates the coupling of steroidal fragments to form the desired dimeric structure.
The molecular structure of WL 47 - dimer is characterized by its complex arrangement of carbon rings and functional groups typical of steroidal compounds. The dimerization process results in a compound that retains key functional groups essential for biological activity, such as hydroxyl groups at specific positions that are crucial for receptor binding.
WL 47 - dimer undergoes various chemical reactions that are essential for its biological activity. The primary reactions include:
The mechanism of action for WL 47 - dimer primarily involves its interaction with androgen receptors. Upon administration, WL 47 - dimer binds to these receptors, leading to modulation of gene expression related to cell growth and proliferation. This interaction is believed to be mediated through hydrogen bonding between hydroxyl groups on the dimer and specific amino acid residues in the receptor's binding pocket.
The physical and chemical properties of WL 47 - dimer contribute significantly to its functionality and application in scientific research.
WL 47 - dimer has potential applications primarily in medicinal chemistry and pharmacology. Its ability to modulate androgen receptor activity makes it a candidate for research into treatments for prostate cancer and other hormone-related conditions. Additionally, studies have explored its use as a carrier molecule for targeted drug delivery systems due to its structural properties that facilitate receptor-mediated uptake into target tissues.
The discovery of WL 47 - dimer originated from de novo combinatorial chemistry strategies targeting caveolin-1 (CAV1), a critical membrane protein involved in caveolae formation and cellular signaling. Initial ligand identification employed phage-displayed libraries derived from the HIV gp41-derived peptide T20 (a 36-mer). This library was systematically mutated and screened against CAV(1-104), a soluble truncated form of caveolin-1, yielding 36-mer sequences with dissociation constants (Kd) of ~155 nM—a 1,000-fold improvement over T20’s weak binding affinity [5]. Subsequent refinement used SPOT synthesis, a positionally addressable cellulose-based peptide array technology, to rapidly generate and screen 22 distinct 15-mer truncations of the lead 36-mer candidate. This high-throughput approach identified the C-terminal region (residues 15–36) as essential for CAV1 binding, accounting for >98% of total binding energy [5]. Fluorescence-based screening of these arrays with rhodamine-tagged CAV(1-104) quantitatively ranked binding affinities, enabling efficient prioritization of minimal functional sequences.
Table 1: Key Combinatorial Screening Stages for CAV1 Ligand Development
Stage | Library Type | Lead Sequence Length | Best Kd | Affinity Gain vs. T20 |
---|---|---|---|---|
Initial | Phage-displayed | 36-mer | 155 nM | 1,000-fold |
Truncation | SPOT array (15-mers) | 15-mer (Ligand 5) | ~50 nM* | ~3,000-fold |
Optimization | SPOT substitution | 9-mer (Ligand 6) | ~17 nM* | ~8,800-fold |
Final Shuffling | Scrambled library | 7-mer (WL47 monomer) | 23 nM† | 7,500-fold |
*Apparent affinity from SPOT screening; †Measured Kd for dimeric WL 47 in solution [1] [5] [6].
Structural optimization of the T20-derived peptides focused on eliminating inhibitory residues and enhancing key interactions. SPOT-based alanine scanning mutagenesis revealed that three N-terminal glutamates (Glu1, Glu4, Glu6) in the 15-mer intermediate (Ligand 5) suppressed CAV1 binding, likely due to charge repulsion with the target. Their substitution with alanine or complete removal increased apparent affinity by >3-fold [5]. Simultaneously, residue-specific functional analysis identified non-negotiable cationic residues: Arg7 and Lys13. Substituting Arg7 with Lys or His preserved binding, while neutral residues (Ala, Gln) ablated it. Similarly, Lys13 tolerated only Arg substitution [5]. This underscored the necessity of positive charges for electrostatic complementarity with CAV1’s scaffolding domain. The final optimization involved backbone shuffling of a 9-mer (Ligand 6) using a scrambled library. Removal of non-critical Gly and Phe residues, combined with sequence rearrangement, yielded WL47 (7-mer: H-Lys-Leu-Arg-Met-Trp-Ser-Cys-OH), which exhibited 2.6-fold higher affinity than its immediate precursor [3] [5].
WL 47 - dimer’s disruptive efficacy against CAV1 oligomers stems from bivalent binding principles. Monomeric WL47 (Kd = 23 nM) was dimerized via a disulfide bridge between N-terminal cysteine residues, creating a symmetric compound (C80H130N24O18S4; M.W. 1844.3) [1] [10]. This design exploits CAV1’s homooligomeric structure, where each monomer contains a conserved caveolin scaffolding domain (CSD). The dimer’s rigid, spaced architecture enables simultaneous engagement of two CSDs within one oligomeric complex, inducing steric strain that dissociates the assembly [9]. Biochemical assays confirmed positive binding cooperativity: dimeric WL47 exhibited significantly higher avidity (functional Kd << 23 nM) than predicted from monomeric affinity alone, indicating that initial binding facilitates secondary site engagement [3] [6]. Crucially, reducing agents abolished deoligomerization activity, proving the disulfide bridge’s necessity for mechanical disruption [6]. This cooperative, bivalent targeting strategy differentiates WL 47 - dimer from monovalent inhibitors.
Truncation methodologies systematically minimized the peptide while maximizing affinity through stepwise elimination of non-essential residues. The 36-mer parent T20 was reduced to a 15-mer (Ligand 5), then a 9-mer (Ligand 6), and finally the 7-mer WL47—an 80% length reduction [3] [6]. Each stage employed functional domain mapping:
This iterative truncation delivered a 7,500-fold affinity boost (T20 Kd ≈ 170 µM vs. WL47 Kd = 23 nM) while enhancing target selectivity. WL 47 - dimer shows negligible binding to BSA, casein, or lysozyme, underscoring its precision for CAV1 [1] [10].
Table 2: Critical Residues in WL47 and Their Functional Roles
Residue | Position | Role in CAV1 Binding | Tolerance to Substitution |
---|---|---|---|
Cys1 | 1 | Disulfide bridge formation (dimerization) | None (essential for dimer) |
Trp4 | 4 | Hydrophobic interaction with CSD | Low (conserved aromatic) |
Arg5 | 5 | Electrostatic complementarity to CSD | His/Lys only |
Lys7 | 7 | Electrostatic complementarity to CSD | Arg only |
Met3, Leu6 | 3,6 | Hydrophobic stabilization | Moderate (aliphatic chains) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0